molecular formula C12H14N2O6S2 B14303137 4-[(2-Aminoethyl)amino]naphthalene-1,6-disulfonic acid CAS No. 111950-39-1

4-[(2-Aminoethyl)amino]naphthalene-1,6-disulfonic acid

Cat. No.: B14303137
CAS No.: 111950-39-1
M. Wt: 346.4 g/mol
InChI Key: RJWSVVPKYWVRDX-UHFFFAOYSA-N
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Description

4-[(2-Aminoethyl)amino]naphthalene-1,6-disulfonic acid is a compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of amino and sulfonic acid groups, making it a versatile molecule in various chemical reactions and applications. It is a colorless solid and is often used as a precursor in the synthesis of dyes and other industrial chemicals .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Aminoethyl)amino]naphthalene-1,6-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, sulfinic acids, and substituted naphthalene derivatives. These products are often used as intermediates in the synthesis of dyes, pharmaceuticals, and other industrial chemicals .

Scientific Research Applications

4-[(2-Aminoethyl)amino]naphthalene-1,6-disulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Aminoethyl)amino]naphthalene-1,6-disulfonic acid involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the sulfonic acid groups can participate in ionic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Aminonaphthalene-4-sulfonic acid:

    1-Aminonaphthalene-5-sulfonic acid:

    1-Aminonaphthalene-6-sulfonic acid:

Uniqueness

4-[(2-Aminoethyl)amino]naphthalene-1,6-disulfonic acid is unique due to the presence of both amino and sulfonic acid groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

111950-39-1

Molecular Formula

C12H14N2O6S2

Molecular Weight

346.4 g/mol

IUPAC Name

4-(2-aminoethylamino)naphthalene-1,6-disulfonic acid

InChI

InChI=1S/C12H14N2O6S2/c13-5-6-14-11-3-4-12(22(18,19)20)9-2-1-8(7-10(9)11)21(15,16)17/h1-4,7,14H,5-6,13H2,(H,15,16,17)(H,18,19,20)

InChI Key

RJWSVVPKYWVRDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)O)NCCN)S(=O)(=O)O

Origin of Product

United States

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